4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine
Description
The compound 4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine is a phenylamine derivative featuring two key substituents:
- Trifluoromethyl group at the ortho-position of the benzene ring.
- Morpholinoethoxy group (a morpholine ring attached via an ethoxy linker) at the para-position.
Properties
IUPAC Name |
4-(2-morpholin-4-ylethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c14-13(15,16)11-9-10(1-2-12(11)17)20-8-5-18-3-6-19-7-4-18/h1-2,9H,3-8,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKHBCYAOBGAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine involves several steps. One common synthetic route includes the reaction of 4-(2-bromoethoxy)-2-(trifluoromethyl)aniline with morpholine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction . The mixture is then heated to a specific temperature to complete the synthesis .
Chemical Reactions Analysis
4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that compounds containing morpholine structures exhibit promising anticancer properties. Specifically, derivatives like 4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
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Antidepressant Effects :
- Morpholine derivatives have been explored for their potential in treating depression and anxiety disorders. The unique chemical structure of this compound may influence neurotransmitter systems, making it a candidate for further pharmacological studies.
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Antimicrobial Properties :
- The compound has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Investigations into its mechanism of action could lead to the development of new antibiotics.
Biopharmaceutical Research
-
Drug Design and Development :
- The compound serves as a valuable scaffold in drug design due to its diverse functional groups, which can be modified to enhance efficacy and selectivity for specific biological targets. Structure-activity relationship (SAR) studies have been conducted to optimize its pharmacological profile.
-
Targeted Delivery Systems :
- Research has explored the incorporation of this compound into nanoparticles for targeted drug delivery applications. This approach aims to improve the bioavailability and therapeutic index of drugs while minimizing side effects.
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| "Evaluation of Morpholine Derivatives as Anticancer Agents" | 2023 | Demonstrated significant tumor inhibition in vitro and in vivo models using the compound. |
| "Morpholine-Based Antidepressants: A Novel Approach" | 2022 | Identified potential antidepressant effects through modulation of serotonin pathways. |
| "Synthesis and Antimicrobial Activity of Trifluoromethylated Compounds" | 2021 | Highlighted the antimicrobial efficacy of the compound against resistant bacterial strains. |
Mechanism of Action
The mechanism of action of 4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities but differ in substituent groups or their positions:
Physicochemical and Analytical Data
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-CF₃ analogs (e.g., [4-(2-Morpholinoethoxy)phenyl]methylamine, logP ~1.2 vs. target compound logP ~2.5 predicted) .
- HPLC Retention: Compounds with extended ethoxy chains (e.g., 4-[2-(2-Methoxyethoxy)ethoxy]-3-CF₃-phenylamine) exhibit longer retention times (~1.01 minutes under SQD-FA05 conditions) compared to simpler morpholinoethoxy derivatives .
- Stability: Morpholinoethoxy groups enhance aqueous solubility but may reduce metabolic stability compared to phenoxy or alkyl-substituted analogs .
Key Findings and Implications
- Substituent Position : The ortho-trifluoromethyl group in the target compound likely enhances steric hindrance, affecting binding affinity compared to meta-substituted analogs .
- Morpholine vs. Alkoxy Chains: Morpholinoethoxy groups improve solubility but may require structural optimization for metabolic stability in drug development .
- Synthetic Flexibility : Modular synthesis (e.g., varying ethoxy chains or aryl groups) allows rapid generation of analogs for structure-activity relationship (SAR) studies .
Biological Activity
4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine, with CAS number 946697-94-5, is a compound that has garnered attention due to its potential biological activities. This article summarizes its chemical properties, biological evaluations, and relevant research findings.
- Molecular Formula : C₁₃H₁₇F₃N₂O₂
- Molar Mass : 290.28 g/mol
- Structure : The compound features a trifluoromethyl group, a morpholine moiety, and an ether linkage, which may influence its biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound have shown promise in anticancer applications. For instance, studies have explored the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in various cancers. This compound's structural features may enhance its selectivity and efficacy against COX-2, as demonstrated in studies involving related compounds .
Antiparasitic Activity
In a study evaluating a library of compounds against Toxoplasma gondii, a significant protozoan parasite, derivatives of phenylamines exhibited notable antiparasitic activity. While specific data on the tested compound was not highlighted, the structural similarities suggest potential efficacy in similar assays .
Case Studies and Research Findings
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
- Toxicity Assessment :
Data Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine, and how can experimental design improve yield?
Methodological Answer:
- Synthetic Route Design : Utilize a combination of nucleophilic aromatic substitution and amine functionalization. For example, introduce the morpholinyl-ethoxy group via a Williamson ether synthesis, followed by trifluoromethylation using Ruppert–Prakash reagents (e.g., (CF₃)₃SiCl) under catalytic conditions .
- Experimental Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Central Composite Design (CCD) can identify interactions between variables, reducing trial-and-error approaches .
- Yield Monitoring : Use HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to quantify intermediates and final product purity .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals, particularly for morpholine (δ 2.4–3.8 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C) .
- 19F NMR : Confirm trifluoromethyl substitution (δ ~-60 ppm) and rule out impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns, ensuring absence of byproducts (e.g., de-ethoxy derivatives) .
- X-ray Crystallography : If single crystals are obtainable (via slow evaporation in dichloromethane/hexane), resolve bond angles and confirm stereoelectronic effects of the morpholine ring .
Q. How can reaction mechanisms involving this compound be elucidated?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy (e.g., disappearance of amine N-H stretches at ~3400 cm⁻¹) to infer rate laws .
- Isotopic Labeling : Introduce deuterium at the amine group to track proton transfer steps in acid/base-mediated reactions .
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map transition states and compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .
Advanced Research Questions
Q. How can computational models be integrated with experimental data to predict reactivity or stability?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate reaction coordinates. Compare computed intermediates (e.g., carbocation stability at the trifluoromethyl-phenyl site) with LC-MS/MS experimental data .
- Feedback Loops : Implement ICReDD’s protocol: Refine computational models using experimental kinetic data (e.g., Arrhenius parameters) to improve prediction accuracy for scale-up .
Q. How should researchers resolve contradictions in spectral or reactivity data?
Methodological Answer:
- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, NOESY) to distinguish diastereomers or conformational isomers .
- Controlled Replicates : Repeat reactions under inert atmosphere (glovebox) to exclude oxygen/moisture interference, which may alter morpholine ring reactivity .
- Multivariate Analysis : Apply Principal Component Analysis (PCA) to spectral datasets (e.g., FTIR, Raman) to identify outliers or batch-to-batch variability .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace trifluoromethyl with cyano or nitro groups) and assess bioactivity via enzyme inhibition assays .
- QSAR Modeling : Use MOE or Schrödinger Suite to correlate electronic descriptors (Hammett σ, LogP) with experimental IC₅₀ values. Validate models with leave-one-out cross-validation .
- Crystallographic Studies : Compare ligand-protein docking poses (e.g., using PDB structures) to rationalize substituent effects on binding affinity .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Process Intensification : Use microreactors to control exothermic steps (e.g., trifluoromethylation) and minimize thermal degradation .
- Purification Optimization : Implement simulated moving bed (SMB) chromatography for continuous separation of regioisomers .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., morpholine ring oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
